molecular formula C6H10ClN3O2S B14916794 n-(4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methanesulfonamide

n-(4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methanesulfonamide

Cat. No.: B14916794
M. Wt: 223.68 g/mol
InChI Key: SGMMFTDQKZCHCK-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position, two methyl groups at the 1 and 3 positions, and a methanesulfonamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) and a base such as sodium hydroxide (NaOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloro group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methanesulfonamide groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H10ClN3O2S/c1-4-5(7)6(10(2)8-4)9-13(3,11)12/h9H,1-3H3

InChI Key

SGMMFTDQKZCHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)NS(=O)(=O)C)C

Origin of Product

United States

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